molecular formula C12H6Cl4 B164862 2,2',3,3'-Tetrachlorobiphenyl CAS No. 38444-93-8

2,2',3,3'-Tetrachlorobiphenyl

Cat. No. B164862
CAS RN: 38444-93-8
M. Wt: 292 g/mol
InChI Key: VTLYHLREPCPDKX-UHFFFAOYSA-N
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Description

2,2’,3,3’-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .


Synthesis Analysis

The synthesis of 2,2’,3,3’-Tetrachlorobiphenyl involves two synthesis methods . The molecular formula is C12H6Cl4 and the molecular weight is 291.99 . The yield of the synthesis process is approximately 63% .


Molecular Structure Analysis

The molecular structure of 2,2’,3,3’-Tetrachlorobiphenyl is complex and detailed information about its 3D conformer and other structural details can be found in various databases .


Chemical Reactions Analysis

The chemical reactions involving 2,2’,3,3’-Tetrachlorobiphenyl are complex. One study focused on the optimum physico-chemical conditions under which photocatalytic oxidation (PCO) can be used to degrade 2,2’,3,3’-Tetrachlorobiphenyl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’,3,3’-Tetrachlorobiphenyl are influenced by various factors. For instance, the bioavailability of the compound from soils representing a range in organic carbon (OC), clay content and pH were investigated using an in vivo rat model and an in vitro physiologically based extraction test (PBET) to assess the role of soil and chemical properties on bioavailability .

Scientific Research Applications

Toxicity Studies

  • Toxicity in Chick Embryos : 3,3',4,4'-Tetrachlorobiphenyl (a related compound) was found to be highly toxic in chick embryos, causing deformities and indicating potential teratogenic effects (Brunström & Darnerud, 1983).

Environmental Impact and Degradation

  • Dechlorination by Anaerobic Microorganisms : A study demonstrated the ortho dechlorination of a polychlorinated biphenyl congener (similar to 2,2',3,3'-Tetrachlorobiphenyl) by anaerobic microorganisms (Van Dort & Bedard, 1991).
  • Photocatalytic Removal from Sludge : 2,2',5,5'-Tetrachlorobiphenyl was successfully removed from sludge using a novel photocatalytic treatment (Tunçal, Çifçi, & Uslu Orhan, 2015).

Chemical Analysis and Synthesis

  • Chemical Synthesis and Analysis : Studies on the synthesis and chromatographic assessment of 3,3',4,4'-tetrachlorobiphenyl, a closely related compound, provide insight into analytical methods and purity concerns in the synthesis of similar chlorobiphenyls (Kamops et al., 1979).

Biological and Cellular Effects

  • Effects on Cell Function : The influence of polychlorinated biphenyls on human promyelocytic leukemia cells was investigated, highlighting the diverse effects of these compounds on cellular mechanisms (Bezdecny, Roth, & Ganey, 2005).
  • Membrane Impact on Bacteria : The impact of 2,2',5,5'-Tetrachlorobiphenyl on the cell membranes of Ralstonia eutropha H850 was studied, revealing significant changes in membrane properties (Kim, Lee, & Trevors, 2001).

Metabolism and Pharmacokinetics

  • Metabolic Pathways and Excretion in Rabbits : The identification of hydroxylated metabolites of 2,5,2',5'-tetrachlorobiphenyl in rabbit urine suggests complex metabolic pathways for these compounds (Gardner et al., 1973).
  • Pharmacokinetics in Mice : The pharmacokinetics of different tetrachlorobiphenyl isomers, including 2,2',5,5'-tetrachlorobiphenyl, were measured in mice, providing insights into their tissue distribution and elimination (Clevenger et al., 1989).

Safety And Hazards

2,2’,3,3’-Tetrachlorobiphenyl is a hazardous substance. It was banned in the 1970’s because it was found to bioaccumulate and cause harmful health effects . Safety data sheets provide detailed information about how to handle this substance safely .

Future Directions

Future research on 2,2’,3,3’-Tetrachlorobiphenyl could focus on further understanding its degradation process and the factors influencing its bioavailability . Additionally, more research is needed to fully understand the mechanism of action of this compound .

properties

IUPAC Name

1,2-dichloro-3-(2,3-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-9-5-1-3-7(11(9)15)8-4-2-6-10(14)12(8)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLYHLREPCPDKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073503
Record name 2,2',3,3'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3'-Tetrachlorobiphenyl

CAS RN

38444-93-8
Record name PCB 40
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38444-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,3'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3'-Tetrachlorobiphenyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2',3,3'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
190
Citations
KH Wong, S Tao, R Dawson, PK Wong - Journal of hazardous materials, 2004 - Elsevier
Polychlorinated biphenyls (PCBs) are wide spread environmental pollutants. This research focused the optimum physico-chemical conditions under which photocatalytic oxidation (PCO…
Number of citations: 30 www.sciencedirect.com
A Opperhuizen, FAPC Gobas… - … science & technology, 1988 - ACS Publications
Aqueous solubilities of polychlorinated biphenyls show a linear relationship between logarithms of aqueous activity coefficients and total surface areas (TSA) or total molec-ular …
Number of citations: 104 pubs.acs.org
Y Chen, N Zhu, Y Luo, K Hu, Y Liu - Chemosphere, 2018 - Elsevier
Polychlorinated biphenyls (PCBs) as a group of persistent organic pollutants are confirmed human carcinogens; however, their mutagenicity remains mostly unknown. We have …
Number of citations: 14 www.sciencedirect.com
J Vézina, D Barriault, M Sylvestre - Journal of bacteriology, 2007 - Am Soc Microbiol
Previous work has shown that the C-terminal portion of BphA, especially two amino acid segments designated region III and region IV, influence the regiospecificity of the biphenyl …
Number of citations: 31 journals.asm.org
M Raulf, W König - Immunology, 1991 - ncbi.nlm.nih.gov
Incubation of human platelets with polychlorinated biphenyls (PCB) induced and modulated cellular responses to a different degree. 3, 3', 4, 4'-tetrachlorobiphenyl (TCB) was a more …
Number of citations: 23 www.ncbi.nlm.nih.gov
LO Ruzo - 1974 - search.proquest.com
RESULTS.................................................................. 14 A. Gas Chromatography................................................... 14 B. Ultraviolet Spectroscopy............................................. 18 C. Photoproducts.........…
Number of citations: 0 search.proquest.com
L Gómez-Gil, P Kumar, D Barriault, JT Bolin… - Journal of …, 2007 - Am Soc Microbiol
Biphenyl dioxygenase (BPDO) catalyzes the aerobic transformation of biphenyl and various polychlorinated biphenyls (PCBs). In three different assays, BPDO B356 from Pandoraea …
Number of citations: 68 journals.asm.org
XF Jin, JJ Shuai, RH Peng, B Zhu, XY Fu, YS Tian… - Plant Growth …, 2011 - Springer
Polychlorinated biphenyls (PCBs) are considered as persistent organic pollutants. Their long term accumulation in soils and progressive bioaccumulation in the food chain makes PCBs …
Number of citations: 15 link.springer.com
Q Zhou, X Zhang, Y Huang, Z Li, Z Zhang - Sensors, 2011 - mdpi.com
Detection of trace levels of persistent pollutants in the environment is difficult but significant. Organic pollutant homologues, due to their similar physical and chemical properties, are …
Number of citations: 22 www.mdpi.com
KC Bantz, CL Haynes - Vibrational Spectroscopy, 2009 - Elsevier
Herein we present progress towards an analytical sensor for polychlorinated biphenyl (PCB) compounds using surface-enhanced Raman scattering (SERS) from partition layer-…
Number of citations: 113 www.sciencedirect.com

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